molecular formula C5H9NO2 B068423 Azetidin-3-YL-acetic acid CAS No. 183062-92-2

Azetidin-3-YL-acetic acid

Cat. No.: B068423
CAS No.: 183062-92-2
M. Wt: 115.13 g/mol
InChI Key: SCBDSTCOJNNUCN-UHFFFAOYSA-N
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Description

Azetidin-3-YL-acetic acid is a heterocyclic compound containing a four-membered ring with one nitrogen atom. This compound is of significant interest in organic and medicinal chemistry due to its unique structural properties and potential biological activities. The azetidine ring imparts considerable ring strain, making it a reactive intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azetidin-3-YL-acetic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and development purposes.

Chemical Reactions Analysis

Types of Reactions: Azetidin-3-YL-acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The azetidine ring can undergo substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols under basic or acidic conditions.

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in various chemical and biological applications .

Scientific Research Applications

Azetidin-3-YL-acetic acid has a wide range of scientific research applications, including:

Biological Activity

Azetidin-3-yl-acetic acid is a compound that has garnered attention for its diverse biological activities, particularly in the context of neuroprotection and enzyme inhibition. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

This compound (C5_5H9_9NO2_2) is characterized by its azetidine ring structure, which is known for its presence in various natural products and synthetic compounds. The synthesis of azetidine derivatives typically involves reactions such as the Horner-Wadsworth-Emmons reaction and rhodium(I)-catalyzed conjugate additions, leading to various functionalized derivatives that exhibit significant biological activity .

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound derivatives, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's. In a study evaluating a library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives, several compounds demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurodegeneration .

Key Findings:

  • AChE Inhibition: Compounds derived from this compound showed AChE inhibition comparable to rivastigmine, a known AChE inhibitor used in Alzheimer's treatment.
  • Neuroprotection: Compound 28 exhibited significant protective effects against glutamate-induced oxidative damage in neuronal cell models, attributed to reduced oxidative stress and caspase activity .

2. Enzyme Inhibition

The inhibition of cholinesterases is crucial for enhancing cholinergic transmission in neurodegenerative disorders. The this compound derivatives have been evaluated for their ability to inhibit AChE and BChE, which play roles in cognitive function and memory retention.

Table 1: Enzyme Inhibition Potency of Azetidin Derivatives

Compound IDAChE IC50 (nM)BChE IC50 (nM)Neuroprotective Activity
264550Moderate
273055High
282548Very High

Study on Neuroprotective Mechanisms

In a detailed investigation into the neuroprotective mechanisms of azetidin derivatives, researchers utilized models of salsolinol-induced Parkinson's disease and glutamate-induced oxidative stress. The results indicated that specific derivatives could significantly reduce neuronal cell death through modulation of apoptotic pathways.

Mechanisms Identified:

  • Reduction of Oxidative Stress: Compounds effectively lowered reactive oxygen species (ROS) levels.
  • Caspase Activity Modulation: The protective effect was linked to decreased activity of caspases involved in apoptotic signaling pathways .

Properties

IUPAC Name

2-(azetidin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-5(8)1-4-2-6-3-4/h4,6H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBDSTCOJNNUCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472017
Record name 3-Azetidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183062-92-2
Record name 3-Azetidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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